2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid
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Overview
Description
Grisorixin is an ionophorous antibiotic belonging to the nigericin group. It was isolated from cultures of a strain of Streptomyces griseus. Grisorixin exhibits strong antibacterial and antifungal properties, making it a valuable compound in the field of antibiotics .
Preparation Methods
Grisorixin is produced through fermentation processes involving the propagation of Streptomyces griseus. The strain is grown on potato agar slants at 27°C, and the cultures are used as inoculum. The fermentation is carried out in media containing glucose, soy bean meal, and corn steep, adjusted to pH 7 with sodium hydroxide and supplemented with calcium carbonate .
Chemical Reactions Analysis
Grisorixin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are bioconversion products that retain the ability to complex cations but lose their antibiotic activity .
Scientific Research Applications
Grisorixin has several scientific research applications:
Chemistry: It is used to study ionophorous properties and the transport of cations across membranes.
Biology: Grisorixin’s antibacterial and antifungal properties make it a subject of interest in microbiological research.
Medicine: Its potential as an antibiotic is explored, although its high toxicity limits its therapeutic use.
Industry: Grisorixin is studied for its potential use in agricultural applications to control bacterial and fungal infections in crops
Mechanism of Action
Grisorixin functions as an ionophore, facilitating the transport of cations across cell membranes. This disrupts the ionic balance within cells, leading to cell death. The molecular targets of grisorixin include the cell membrane and ion channels .
Comparison with Similar Compounds
Grisorixin is similar to other ionophorous antibiotics such as nigericin. Both compounds share a polycyclic polyether structure and exhibit strong antibacterial and antifungal properties. grisorixin is unique in its specific ionophorous properties and the particular strain of Streptomyces griseus from which it is isolated .
Properties
IUPAC Name |
2-[6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSQIZMRMDQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.